4-Methyl-2-(pyrrolidin-3-yl)thiazole
Overview
Description
“4-Methyl-2-(pyrrolidin-3-yl)thiazole” is a chemical compound with the CAS Number: 1257521-56-4 . It has a molecular weight of 168.26 . The IUPAC name for this compound is 4-methyl-2-(3-pyrrolidinyl)-1,3-thiazole .
Molecular Structure Analysis
The InChI code for “4-Methyl-2-(pyrrolidin-3-yl)thiazole” is 1S/C8H12N2S/c1-6-5-11-8(10-6)7-2-3-9-4-7/h5,7,9H,2-4H2,1H3 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
“4-Methyl-2-(pyrrolidin-3-yl)thiazole” is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .Scientific Research Applications
Drug Discovery
The pyrrolidine ring, which is a part of the “4-Methyl-2-(pyrrolidin-3-yl)thiazole” structure, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Kinase Inhibition
Compounds with the pyrrolidine ring have shown nanomolar activity against CK1γ and CK1ε, suggesting that further modifications should be made to investigate how the chiral moiety influences kinase inhibition .
Antibacterial Activity
The structure-activity relationship (SAR) investigation showed that with certain N′-substituents, antibacterial activity increased . This suggests that “4-Methyl-2-(pyrrolidin-3-yl)thiazole” could potentially be modified for antibacterial applications.
Spectroscopic Studies
A molecule similar to “4-Methyl-2-(pyrrolidin-3-yl)thiazole” has been synthesized and its structural analysis was performed by FTIR, 1H, 13C NMR, and UV-Vis spectrometry . This suggests that “4-Methyl-2-(pyrrolidin-3-yl)thiazole” could also be used in spectroscopic studies.
Quantum Chemical Calculations
The structural properties and quantum chemical calculations of a similar molecule were carried out using the density functional theory (DFT) at the B3LYP and B3PW91 level with a 6-311++G (d, p) basis set . This suggests that “4-Methyl-2-(pyrrolidin-3-yl)thiazole” could be used in quantum chemical calculations.
Nonlinear Optics (NLO) Analysis
The NLO analysis of a similar molecule was investigated . This suggests that “4-Methyl-2-(pyrrolidin-3-yl)thiazole” could potentially be used in NLO analysis.
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
4-methyl-2-pyrrolidin-3-yl-1,3-thiazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2S/c1-6-5-11-8(10-6)7-2-3-9-4-7/h5,7,9H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACPQVAZLVXNZMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2CCNC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-(pyrrolidin-3-yl)thiazole | |
CAS RN |
1257521-56-4 | |
Record name | 4-methyl-2-(pyrrolidin-3-yl)-1,3-thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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